molecular formula C17H17N3O3S B6762869 N-(4-oxo-2,3-dihydrochromen-3-yl)-1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide

N-(4-oxo-2,3-dihydrochromen-3-yl)-1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide

Cat. No.: B6762869
M. Wt: 343.4 g/mol
InChI Key: VVQUAEPTGLPSKN-UHFFFAOYSA-N
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Description

N-(4-oxo-2,3-dihydrochromen-3-yl)-1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a chromenone moiety, a thiazole ring, and a pyrrolidine carboxamide group

Properties

IUPAC Name

N-(4-oxo-2,3-dihydrochromen-3-yl)-1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c21-15-11-4-1-2-6-14(11)23-10-12(15)19-16(22)13-5-3-8-20(13)17-18-7-9-24-17/h1-2,4,6-7,9,12-13H,3,5,8,10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQUAEPTGLPSKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CS2)C(=O)NC3COC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-oxo-2,3-dihydrochromen-3-yl)-1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. One possible route includes:

    Formation of the Chromenone Moiety: Starting from a suitable phenol derivative, the chromenone ring can be synthesized through cyclization reactions.

    Thiazole Ring Formation: The thiazole ring can be introduced via a condensation reaction involving a thioamide and an α-haloketone.

    Pyrrolidine Carboxamide Synthesis: The final step involves the coupling of the chromenone-thiazole intermediate with a pyrrolidine carboxamide derivative under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-oxo-2,3-dihydrochromen-3-yl)-1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The chromenone moiety can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the chromenone ring can be reduced to form hydroxyl derivatives.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenating agents or nucleophiles like amines or thiols can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroxylated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications due to its unique structure, which may interact with biological targets.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-oxo-2,3-dihydrochromen-3-yl)-1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interaction with cellular receptors, leading to modulation of signaling pathways.

    DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-oxo-2,3-dihydrochromen-3-yl)-1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide: shares structural similarities with other heterocyclic compounds, such as:

Uniqueness

The uniqueness of this compound lies in its combination of three distinct heterocyclic moieties, which may confer unique chemical and biological properties not found in simpler analogs.

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